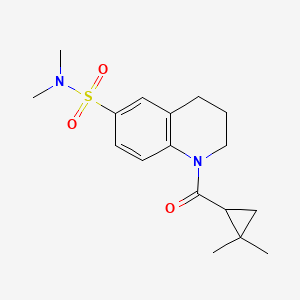
1-(2,2-dimethylcyclopropanecarbonyl)-N,N-dimethyl-3,4-dihydro-2H-quinoline-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethylcyclopropanecarbonyl)-N,N-dimethyl-3,4-dihydro-2H-quinoline-6-sulfonamide is a complex organic compound characterized by its unique structure, which includes a quinoline ring system, a sulfonamide group, and a 2,2-dimethylcyclopropanecarbonyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Quinoline
Sulfonamide derivatives
Cyclopropanecarbonyl compounds
This comprehensive overview provides a detailed understanding of 1-(2,2-dimethylcyclopropanecarbonyl)-N,N-dimethyl-3,4-dihydro-2H-quinoline-6-sulfonamide, highlighting its synthesis, reactions, applications, and unique properties
Eigenschaften
IUPAC Name |
1-(2,2-dimethylcyclopropanecarbonyl)-N,N-dimethyl-3,4-dihydro-2H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-17(2)11-14(17)16(20)19-9-5-6-12-10-13(7-8-15(12)19)23(21,22)18(3)4/h7-8,10,14H,5-6,9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVKFWVJVXSRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)N2CCCC3=C2C=CC(=C3)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5-Fluoropyridin-3-yl)-[3-(oxolan-2-yl)morpholin-4-yl]methanone](/img/structure/B6749610.png)
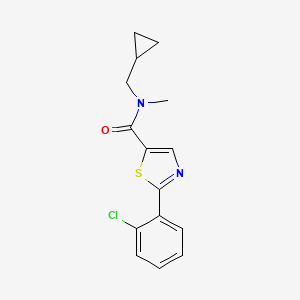
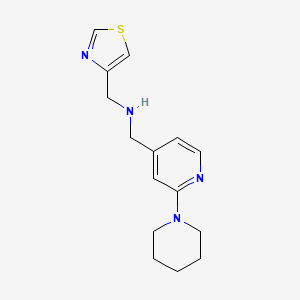
![[(3S)-3-aminopyrrolidin-1-yl]-[1-(4-methoxynaphthalene-1-carbonyl)piperidin-3-yl]methanone](/img/structure/B6749630.png)
![1-[(3-fluorophenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B6749643.png)
![2-cyclopropyl-N-[2-[cyclopropyl(methyl)amino]propyl]pyrimidine-4-carboxamide](/img/structure/B6749657.png)
![[1-[5-(1,3-Benzothiazol-2-yl)thiophene-2-carbonyl]piperidin-3-yl]methanesulfonamide](/img/structure/B6749659.png)
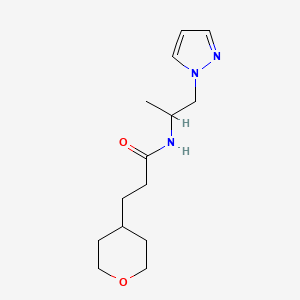
![1-[3-(Dimethylamino)cyclohexyl]-3-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]urea](/img/structure/B6749673.png)
![2-(3-bromophenoxy)-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine](/img/structure/B6749680.png)
![1-(6-methylpyridazin-3-yl)-4-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B6749682.png)
![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide](/img/structure/B6749694.png)
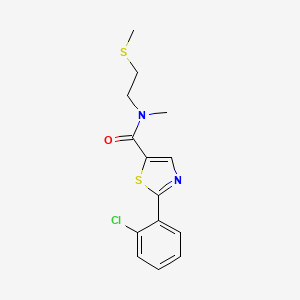
![Ethyl 4-methyl-2-[2-(pyrimidin-2-ylamino)ethylamino]pyrimidine-5-carboxylate](/img/structure/B6749703.png)
